molecular formula C14H15ClIN3O B286976 4-chloro-N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Numéro de catalogue B286976
Poids moléculaire: 403.64 g/mol
Clé InChI: ILNXJJQHTGROAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A-796260 is a synthetic compound that was first reported in 2004 by researchers at Abbott Laboratories. It was designed to selectively activate the CB1 receptor, which is one of the two main cannabinoid receptors in the body. The CB1 receptor is primarily found in the brain and is involved in a wide range of physiological processes, including pain perception, appetite regulation, and mood modulation. A-796260 has been shown to have high affinity and selectivity for the CB1 receptor, making it a promising candidate for the treatment of various neurological and psychiatric disorders.

Mécanisme D'action

A-796260 exerts its effects by selectively activating the CB1 receptor in the brain. The CB1 receptor is a G protein-coupled receptor that is coupled to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. Activation of the CB1 receptor by A-796260 leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of pain perception, mood, and reward.
Biochemical and physiological effects:
A-796260 has been shown to have potent analgesic effects in animal models of neuropathic pain, and it may also have potential as an adjunct therapy for opioid addiction. Additionally, A-796260 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. However, further research is needed to fully understand the biochemical and physiological effects of A-796260.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of A-796260 is its high affinity and selectivity for the CB1 receptor, which makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. However, one limitation of A-796260 is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Orientations Futures

There are several future directions for research on A-796260. One area of interest is the potential use of A-796260 as a therapeutic agent for various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of A-796260 and its mechanism of action. Finally, the development of more potent and selective CB1 receptor agonists may lead to the discovery of new therapeutic agents for the treatment of various disorders.

Méthodes De Synthèse

The synthesis of A-796260 involves several steps, starting with the reaction of 4-iodoaniline with 4-chloro-3-propyl-1H-pyrazole-5-carboxylic acid. The resulting product is then treated with methyl chloroformate to form the corresponding methyl ester. The final step involves the reaction of the methyl ester with 4-aminophenylboronic acid in the presence of a palladium catalyst to yield A-796260. The overall yield of this synthesis method is approximately 10%.

Applications De Recherche Scientifique

A-796260 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including chronic pain, anxiety, depression, and addiction. It has been shown to have potent analgesic effects in animal models of neuropathic pain, and it may also have potential as an adjunct therapy for opioid addiction. Additionally, A-796260 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively.

Propriétés

Formule moléculaire

C14H15ClIN3O

Poids moléculaire

403.64 g/mol

Nom IUPAC

4-chloro-N-(4-iodophenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15ClIN3O/c1-3-4-11-12(15)13(19(2)18-11)14(20)17-10-7-5-9(16)6-8-10/h5-8H,3-4H2,1-2H3,(H,17,20)

Clé InChI

ILNXJJQHTGROAZ-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)I)C

SMILES canonique

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)I)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.